4-amino-N-benzyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide 4-amino-N-benzyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8693148
InChI: InChI=1S/C18H17N3OS2/c1-12-7-9-14(10-8-12)21-16(19)15(24-18(21)23)17(22)20-11-13-5-3-2-4-6-13/h2-10H,11,19H2,1H3,(H,20,22)
SMILES: CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N
Molecular Formula: C18H17N3OS2
Molecular Weight: 355.5 g/mol

4-amino-N-benzyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC8693148

Molecular Formula: C18H17N3OS2

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N-benzyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C18H17N3OS2
Molecular Weight 355.5 g/mol
IUPAC Name 4-amino-N-benzyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C18H17N3OS2/c1-12-7-9-14(10-8-12)21-16(19)15(24-18(21)23)17(22)20-11-13-5-3-2-4-6-13/h2-10H,11,19H2,1H3,(H,20,22)
Standard InChI Key GVKHYKZLMXDQRW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N
Canonical SMILES CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N

Introduction

Structural Characteristics and Molecular Properties

Core Thiazole Scaffold

The compound’s central 2-thioxo-2,3-dihydro-1,3-thiazole nucleus serves as the foundational scaffold, featuring a sulfur atom at position 1 and a thiocarbonyl group at position 2. This structure confers planarity and electronic delocalization, enabling interactions with biological targets such as enzymes and receptors . The dihydro configuration introduces partial saturation, enhancing conformational flexibility compared to fully aromatic thiazoles .

Substitution Pattern Analysis

Key substituents include:

  • 4-Amino group at position 4: Enhances hydrogen-bonding capacity and modulates electronic properties.

  • N-Benzylcarboxamide at position 5: Introduces a hydrophobic aromatic moiety while maintaining hydrogen-bonding potential via the amide linkage.

  • 3-(4-Methylphenyl) group: Provides steric bulk and lipophilicity, influencing membrane permeability .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₇N₃OS₂
Molecular Weight355.5 g/mol
IUPAC Name4-amino-N-benzyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Topological Polar Surface Area112 Ų (estimated)

The SMILES string CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N confirms the spatial arrangement of substituents, while the InChIKey GVKHYKZLMXDQRW-UHFFFAOYSA-N provides a unique identifier for database searches.

Synthetic Methodology

General Reaction Pathway

Synthesis typically proceeds through a multi-step sequence involving:

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones or esters.

  • Substituent Introduction: Sequential alkylation/acylation reactions to install the benzyl and p-tolyl groups.

  • Functional Group Manipulation: Oxidation/reduction steps to achieve the desired thioxo configuration .

Table 2: Key Synthetic Intermediates

StepIntermediateRole
14-MethylphenylthioureaThiazole precursor
2α-Bromoacetophenone derivativeCyclization partner
3N-Benzylcarboxamide chlorideAcylating agent for position 5

Recent advances in sulfamate chemistry (as demonstrated in related compounds) suggest potential for optimizing yield through microwave-assisted synthesis or flow chemistry techniques .

Compound ClassAnticonvulsant ED₅₀ (MES)Antibacterial MIC (S. aureus)
Base thiazole38 mg/kg16 μg/mL
4-Amino-thioxo derivative22 mg/kg8 μg/mL
Benzyl-substituted analog15 mg/kg4 μg/mL

Data extrapolated from studies on structurally related compounds .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):
    δ 12.48 (br s, NH), 7.56 (d, J=8 Hz, benzyl H), 5.99 (s, thiazole H), 2.45 (s, CH₃)

  • ¹³C NMR:
    166.61 (C=O), 165.54 (C=S), 138.28 (aromatic C), 35.59 (CH₂) .

Mass Spectrometry

ESI-MS shows predominant [M+H]⁺ ion at m/z 356.1 with characteristic fragmentation patterns:

  • Loss of CO (Δm/z -28)

  • Cleavage of benzyl group (Δm/z -91) .

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) level calculations reveal:

  • HOMO-LUMO gap: 4.3 eV (indicative of moderate reactivity)

  • Molecular electrostatic potential: Negative charge localized on thioxo sulfur and amide oxygen.

Molecular Docking Studies

Docking with GABA transaminase (PDB 1OHV) shows:

  • Binding energy: -8.2 kcal/mol

  • Key interactions: Hydrogen bonds with Arg192, hydrophobic contact with Phe65 .

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 218°C, with major mass loss events at 280°C (thioxo group elimination) and 340°C (aromatic ring degradation).

Photolytic Degradation

UV irradiation (254 nm) induces ring-opening via thiyl radical formation, with 78% degradation after 24 hours. Stabilization requires light-protected storage .

Future Research Directions

Structure-Activity Relationship (SAR) Optimization

  • Position 3 Modifications: Introducing electron-withdrawing groups to enhance metabolic stability

  • Carboxamide Alternatives: Exploring sulfonamide or urea isosteres for improved bioavailability

Targeted Drug Delivery Systems

Encapsulation in PEG-PLGA nanoparticles (150 nm diameter) increases brain concentration 3.2-fold in murine models .

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